(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid
Overview
Description
(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid is a chiral amino acid derivative. It is known for its unique stereochemistry and potential applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by the presence of both amino and hydroxy functional groups, which contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid can be achieved through several methods. One common approach involves the enantioselective introduction of amino and hydroxy groups to an olefinic acid. This can be done through asymmetric epoxidation, dihydroxylation, or aminohydroxylation . Another method involves the asymmetric synthesis of β-lactams via a Staudinger reaction between ketene and imine, followed by hydrolysis to yield the desired amino acid . Additionally, Lewis acid-catalyzed multicomponent condensation reactions of aldehyde, amine, and ketene silyl acetal derivatives can be employed to obtain the vicinal hydroxylamino acids .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of chiral catalysts and advanced separation techniques, such as chromatography, is common in industrial settings to achieve the desired enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic conditions.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as halides, alkoxides, or amines in the presence of a suitable leaving group.
Major Products
Oxidation: Formation of a keto acid or aldehyde derivative.
Reduction: Formation of a primary amine or alcohol.
Substitution: Formation of substituted amino or hydroxy derivatives.
Scientific Research Applications
(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Industry: Utilized in the production of chiral catalysts and as a precursor for the synthesis of biologically active compounds.
Mechanism of Action
The mechanism of action of (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also interact with cellular receptors and signaling pathways, modulating various biological processes. The presence of both amino and hydroxy groups allows it to form hydrogen bonds and other interactions with target molecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-amino-2-hydroxydecanoic acid: A non-proteinogenic amino acid with similar structural features but a longer carbon chain.
(2S,3R)-3-hydroxy-2-methylbutanoic acid: Another hydroxy amino acid with a different side chain structure.
(2S,3R)-N-benzoylphenylisoserine: A precursor for taxane-containing cytostatics with similar stereochemistry.
Uniqueness
(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid is unique due to its specific stereochemistry and the presence of both amino and hydroxy functional groups. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c11-8(9(12)10(13)14)6-7-4-2-1-3-5-7/h1-5,8-9,12H,6,11H2,(H,13,14)/t8-,9+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSJMFGYNFIFRK-BDAKNGLRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(C(=O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H]([C@@H](C(=O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50974964 | |
Record name | 3-Amino-2-hydroxy-4-phenylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50974964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59554-14-2 | |
Record name | 3-Amino-2-hydroxy-4-phenylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50974964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.